9,9-Bis[4-(pyrenyl)phenyl]-9H-fluorene
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Overview
Description
9,9-Bis[4-(pyrenyl)phenyl]-9H-fluorene is a complex organic compound with the molecular formula C57H34. It is known for its unique structure, which includes two pyrenyl groups attached to a fluorene core. This compound is often used in organic electronics and photonics due to its excellent photophysical properties .
Mechanism of Action
Target of Action
It’s known that this compound is a fluorene derivative used in light emitting devices .
Mode of Action
It’s known that the compound is involved in the synthesis of materials with high thermal stability and good optical properties
Biochemical Pathways
It’s known that the compound is produced from the condensation reaction of aldehydes (or ketones) and phenol
Result of Action
It’s known that the compound is used in the production of materials with high thermal stability and good optical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,9-Bis[4-(pyrenyl)phenyl]-9H-fluorene typically involves multi-step organic reactions. One common method includes the Suzuki coupling reaction, where 9,9-dibromo-9H-fluorene reacts with 4-(pyren-1-yl)phenylboronic acid in the presence of a palladium catalyst. The reaction is usually carried out in a solvent like toluene under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods are not widely documented, the compound can be synthesized on a larger scale using similar organic synthesis techniques. The scalability of the Suzuki coupling reaction makes it a viable option for industrial production .
Chemical Reactions Analysis
Types of Reactions
9,9-Bis[4-(pyrenyl)phenyl]-9H-fluorene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: It can be reduced under specific conditions to form different derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
9,9-Bis[4-(pyrenyl)phenyl]-9H-fluorene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s fluorescence properties make it useful in biological imaging and as a fluorescent probe.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a diagnostic tool.
Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Comparison with Similar Compounds
Similar Compounds
- 9,9-Bis[4-(phenyl)phenyl]-9H-fluorene
- 9,9-Bis[4-(naphthyl)phenyl]-9H-fluorene
- 9,9-Bis[4-(anthracenyl)phenyl]-9H-fluorene
Uniqueness
What sets 9,9-Bis[4-(pyrenyl)phenyl]-9H-fluorene apart from similar compounds is its enhanced photophysical properties, particularly its fluorescence. This makes it especially valuable in applications requiring high sensitivity and specificity .
Properties
IUPAC Name |
1-[4-[9-(4-pyren-1-ylphenyl)fluoren-9-yl]phenyl]pyrene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H34/c1-3-13-51-47(11-1)48-12-2-4-14-52(48)57(51,43-27-19-35(20-28-43)45-31-23-41-17-15-37-7-5-9-39-25-33-49(45)55(41)53(37)39)44-29-21-36(22-30-44)46-32-24-42-18-16-38-8-6-10-40-26-34-50(46)56(42)54(38)40/h1-34H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHLKCPQPGTUZBU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC=C(C=C4)C5=C6C=CC7=CC=CC8=C7C6=C(C=C8)C=C5)C9=CC=C(C=C9)C1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H34 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
718.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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